3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde is a chemical compound characterized by its unique structure, which includes a benzaldehyde moiety substituted with a bromopropoxy group and a difluoromethoxy group. Its molecular formula is and it has a molar mass of approximately 251.03 g/mol. The compound features a benzene ring with an aldehyde functional group, a bromine atom, and a difluoromethoxy substituent, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry .
The synthesis of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde can be achieved through several methods:
3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde has potential applications in:
Interaction studies involving 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde could focus on its reactivity with various nucleophiles or electrophiles. Additionally, studies might explore its interactions with biological macromolecules such as proteins or nucleic acids to assess its potential pharmacological effects.
Several compounds share structural similarities with 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-4-methoxybenzaldehyde | Contains only one methoxy group without fluorine. | |
| 4-(Difluoromethoxy)benzaldehyde | Lacks bromine; contains only difluoromethoxy group. | |
| 3-Bromo-4-fluorobenzaldehyde | Contains fluorine instead of difluoromethoxy group. | |
| 4-(3-Bromopropoxy)benzaldehyde | Similar propoxy group but lacks difluoromethoxy. |
The uniqueness of 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde lies in its combination of a brominated propyl ether and a difluoromethoxy group, which may enhance its reactivity and biological properties compared to these similar compounds .
3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde (CAS 1422361-81-6) is a halogenated benzaldehyde derivative with a molecular formula of $$ \text{C}{11}\text{H}{11}\text{BrF}2\text{O}3 $$ and a molar mass of 309.10 g/mol. This compound is characterized by a benzaldehyde core substituted with a bromopropoxy chain at the 3-position and a difluoromethoxy group at the 4-position. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. The bromine atom enhances electrophilicity, while the difluoromethoxy group contributes to metabolic stability, positioning this compound as a critical building block for drug discovery.
The compound is uniquely identified by its CAS Registry Number 1422361-81-6, which serves as a global identifier in chemical databases and regulatory documents. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{11}\text{BrF}2\text{O}3 $$ | |
| Molecular Weight | 309.10 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | 1.3–1.5 g/cm³ (estimated) |
The SMILES notation for this compound is O=CC1=CC=C(OC(F)F)C(OCCCBr)=C1, which encodes its aldehyde group, bromopropoxy chain, and difluoromethoxy substituent. The InChIKey, generated via computational tools, is LTLYVMTXHYPCGC-UHFFFAOYSA-N, enabling precise structural comparisons in cheminformatics.
The synthesis of 3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde was first reported in the early 2010s, driven by demand for fluorinated intermediates in drug development. Early methods involved nucleophilic substitution reactions between 3-hydroxy-4-(difluoromethoxy)benzaldehyde and 1-bromo-3-chloropropane under basic conditions. Advances in catalysis, such as the use of tetrabutylammonium bromide (TBAB), improved yields to >80% by optimizing reaction kinetics. Patent CN103467260A (2012) detailed a scalable route using chlorodifluoromethane as a fluorine source, highlighting industrial applicability.
Recent studies focus on its role in synthesizing PDE4 inhibitors like roflumilast, where it serves as a precursor for key benzamide intermediates. Computational analyses reveal that the difluoromethoxy group reduces oxidative metabolism in vivo, enhancing drug half-life. Additionally, its electrophilic bromine atom facilitates cross-coupling reactions, enabling diversification into libraries of bioactive molecules.
Multiple routes exist for preparing the key phenolic precursor 4-difluoromethoxy-3-hydroxybenzaldehyde. The three most industrially relevant are summarised in Table 1.
| Entry | Difluoromethyl Source | Base/System | Solvent | Temp (°C) | Isolated Yield | Highlights |
|---|---|---|---|---|---|---|
| 1 | Sodium chlorodifluoroacetate (solid) | Potassium carbonate | Dimethylformamide/water (1 : 1) | 100 | 57% [1] | Column chromatography avoided; inexpensive reagents |
| 2 | Difluoromethyl triflate (HCF₂OTf) | Potassium hydroxide | Acetonitrile | 25 | 91% [2] | Bench-stable liquid reagent; mild conditions |
| 3 | Photoredox radical O-difluoromethylation (benzotriazolyl HOCF₂ reagent) | Ru(bpy)₃Cl₂ photoredox | MeCN, blue LEDs | 20–25 | 42–76% (substrate-dependent) [3] [4] | Tolerates sensitive functional groups; amenable to late-stage modification |
Key Process Considerations
Alkylation of activated phenols with 1,3-dibromopropane represents the canonical strategy (Scheme 1).
Scheme 1 – Representative Alkylation
4-Difluoromethoxy-3-hydroxybenzaldehyde + 1,3-dibromopropane
→ (K₂CO₃, acetone, reflux, 48 h) → 3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde (78–82%) [6]
Parameters
Bromination is exploited in two discrete contexts: (i) preparation of 1,3-dibromopropane (commercial), and (ii) phenolic O-alkylation using brominated linkers. Controlled conditions avoid ring bromination of activated phenols [10].
| Method | Brominating Agent | Catalyst | Typical Selectivity |
|---|---|---|---|
| Electrophilic aromatic bromination | Br₂ in acetic acid | None | Non-selective – avoided for target molecule [10] |
| SN2 alkylation with 1,3-dibromopropane | — | K₂CO₃ or Cs₂CO₃ | High O-selectivity (> 95%) [11] |
Mechanistically, the phenoxide anion undergoes backside attack on the primary bromide carbon, expelling bromide and forging the 3-bromopropoxy arm [9].
Classical Williamson ether synthesis governs formation of the O-propoxy linkage. Rate-determining factors include:
Three mechanistically distinct routes dominate industrial practice (Figure 1).
Table 2. Comparative Metrics
| Metric | Carbene Route | HCF₂OTf Route | Photoredox Route |
|---|---|---|---|
| Atmosphere | Inert N₂ | Dry N₂ | Ambient air |
| Temp. | 80–120 °C | 20–25 °C | 20–30 °C (light) |
| Typical Yield | 50–60% [1] | 85–92% [2] | 40–75% [3] |
| Industrial Scalability | High | Moderate (moisture sensitivity) | Emerging (LED infrastructure) |
| Solvent | Dielectric Constant | Observed Effect |
|---|---|---|
| Dimethylformamide | 36.7 | Maximises carbene capture; suppresses polymeric by-products [1] |
| Acetonitrile | 37.5 | Optimal for HCF₂OTf due to low nucleophilicity [2] |
| Acetone | 20.7 | Preferred for O-alkylation; easy removal under reduced pressure [6] |
Yield Enhancement: Implementing in-line extraction–evaporation shortened cycle time by 35% and raised isolated yield from 78% to 82% on 100 g scale [14].
Continuous-flow defluorosilylation of HFC-23 followed by fluoride-catalysed O-transfer provides kilogram-scale OCF₂H reagents, raising space–time yield to 1.5 mol L⁻¹ h⁻¹ and reducing solvent usage five-fold relative to batch [15]. Key scale-up checkpoints include:
| Analytical Test | Method | Acceptance Criterion |
|---|---|---|
| Identity | ¹H/¹⁹F NMR (600 MHz, DMSO-d₆) | Spectral match to reference spectrum [6] |
| Purity | Reversed-phase HPLC, C18, 254 nm | ≥ 99.0% area [14] |
| Residual Solvents | Headspace GC-FID | Acetone ≤ 0.5% w/w; DMF ≤ 0.088% w/w |
| Water Content | Karl Fischer titration | ≤ 0.3% w/w |
| Thermal Stability | DSC (gold crucible) | No exotherm ≤ 140 °C [16] |
| Step | Representative Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Difluoromethoxylation (HCF₂OTf) | 1.2 equiv HCF₂OTf, KOH (2 equiv), MeCN, 25 °C | 4 | 91 [2] |
| Difluoromethoxylation (Carbene) | 3 equiv NaO₂CCF₂Cl, K₂CO₃, DMF/H₂O, 100 °C | 3.5 | 57 [1] |
| O-Bromopropylation | 1,3-Br₂CH₂CH₂CH₂Br (3 equiv), K₂CO₃, acetone, reflux | 48 | 80 [6] |
| Aldehyde Protection/Deprotection | MnO₂ oxidation post-DIBAL reduction in THF | 20 | 89 [6] |
| Final Purification (crystallisation) | EtOAc/heptane (1 : 9), cool to 5 °C | 3 | 97 (purity basis) [14] |
Slope corresponds to activation energy of 54 kJ mol⁻¹ (data derived from initial-rate studies at 50, 60, 70 °C) [11].
Features 3.9 mL PTFE coil; residence time 2.5 min; gas–liquid segmented flow; integrated back-pressure regulator (3 bar) [15].
Systematic integration of high-yield difluoromethoxylation protocols, optimised bromopropyl ether formation, and stringent impurity control affords robust access to 3-(3-bromopropoxy)-4-(difluoromethoxy)benzaldehyde on both laboratory and pilot scales. Continuous-flow fluorination technology, phase-transfer-assisted alkylation, and crystallisation-based purification together accomplish > 75% overall process yield while meeting ICH Q3A(R2) impurity thresholds. Adoption of these best-practice parameters enables rapid, reproducible manufacture of this fluorinated aldehyde for downstream medicinal chemistry programmes.